![molecular formula C22H25NO6 B601052 卡巴紫杉醇杂质 15 CAS No. 859498-34-3](/img/structure/B601052.png)
卡巴紫杉醇杂质 15
描述
Cabazitaxel Impurity 15 is a complex organic compound that belongs to the oxazolidine family This compound is characterized by its unique structure, which includes a methoxyphenyl group, a phenyl group, and an oxazolidine ring
科学研究应用
Pharmaceutical Development
Cabazitaxel Impurity 15 is significant in the context of drug formulation and stability. The presence of impurities can affect the pharmacokinetics and pharmacodynamics of the drug, necessitating rigorous quality control measures.
Key Points:
- Quality Control : The identification and quantification of impurities are critical for ensuring the safety and efficacy of Cabazitaxel formulations. Analytical methods such as high-performance liquid chromatography (HPLC) are employed to monitor impurity levels during production .
- Stability Studies : Research indicates that Cabazitaxel is sensitive to various stress conditions, leading to degradation and formation of impurities like Cabazitaxel Impurity 15. Understanding these degradation pathways is essential for developing stable formulations .
Several studies have documented the implications of Cabazitaxel Impurity 15 in clinical settings.
Case Study 1: CAPRISTANA Study
- Objective : An observational study aimed at assessing the effectiveness and safety of Cabazitaxel in patients with metastatic castration-resistant prostate cancer.
- Findings : The study highlighted the importance of monitoring impurities like Cabazitaxel Impurity 15 during treatment as they may influence patient outcomes and adverse effects .
Case Study 2: Stability-Indicating Studies
- Objective : To evaluate the stability of Cabazitaxel under various conditions.
- Findings : Significant degradation was observed under acidic conditions, leading to increased levels of impurities including Cabazitaxel Impurity 15. This underscores the need for stability testing in formulation development .
作用机制
Target of Action
Cabazitaxel Impurity 15, also known as (4R,5S)-2-(4-Methoxyphenyl)-3-[(2-methylpropan-2-yl)oxycarbonyl]-4-phenyl-1,3-oxazolidine-5-carboxylic acid, primarily targets microtubules in cells . Microtubules play a crucial role in maintaining cell structure, enabling transport within cells, and are particularly important in cell division .
Mode of Action
As a second-generation semisynthetic microtubule inhibitor, Cabazitaxel stabilizes microtubules and induces tumor cell death . It achieves this by preventing the normal dynamic reorganization of the microtubule network that is essential for vital interphase and mitotic cellular functions . Additionally, Cabazitaxel has a low affinity for the P-glycoprotein (P-gp) efflux pump, allowing it to more readily penetrate the blood-brain barrier compared to other taxanes like paclitaxel and docetaxel .
Biochemical Pathways
Cabazitaxel exerts its cytotoxic effect through mitotic arrest at the metaphase-anaphase transition, leading ultimately to cell death . This disruption of the cell cycle can lead to apoptosis, or programmed cell death .
Pharmacokinetics
Cabazitaxel exhibits linear pharmacokinetics and has a terminal elimination half-life comparable with that of docetaxel . These findings support dosing as a single infusion in three-week treatment cycles . Dose-ranging studies have recommended doses of 20 or 25 mg/m^2 every three weeks .
Result of Action
The primary result of Cabazitaxel’s action is the induction of tumor cell death . It has shown antitumor activity in patients with advanced cancer and chemotherapy failure (including taxane failure) . Objective antitumor response rates of up to 24% and sustained tumor stabilizations have been observed .
Action Environment
The efficacy and safety of Cabazitaxel can be influenced by the patient’s hepatic function . In patients with mild or moderate hepatic impairment, the dose-limiting hematologic toxicity was neutropenia (including febrile neutropenia), usually controllable with colony-stimulating factor/granulocyte-colony stimulating factor support .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Cabazitaxel Impurity 15 typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Oxazolidine Ring: This step involves the reaction of an amino alcohol with a carbonyl compound under acidic conditions to form the oxazolidine ring.
Introduction of the Methoxyphenyl Group: This can be achieved through a nucleophilic substitution reaction where a suitable methoxyphenyl halide reacts with the oxazolidine intermediate.
Addition of the Phenyl Group: This step often involves a Friedel-Crafts acylation reaction where a phenyl group is introduced to the oxazolidine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
化学反应分析
Types of Reactions
Cabazitaxel Impurity 15 undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can occur at the oxazolidine ring, converting it to an amino alcohol.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino alcohol derivatives.
Substitution: Various substituted oxazolidine derivatives.
相似化合物的比较
Similar Compounds
- 2-(4-Methoxyphenyl)ethylamine
- 4-Methoxyphenylacetonitrile
- 2-(4-Chlorophenyl)ethylamine
Uniqueness
Cabazitaxel Impurity 15 is unique due to its specific structural features, including the oxazolidine ring and the combination of methoxyphenyl and phenyl groups. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various scientific research applications.
生物活性
Cabazitaxel, a semisynthetic taxane, is primarily utilized in the treatment of metastatic castration-resistant prostate cancer (mCRPC). While the biological activity of cabazitaxel itself has been extensively studied, the specific implications of its impurities, particularly Cabazitaxel Impurity 15, warrant detailed examination. This article explores the biological activity of Cabazitaxel Impurity 15, including its pharmacological effects, cytotoxicity, and potential therapeutic uses.
Overview of Cabazitaxel and Its Impurities
Cabazitaxel is known for its ability to inhibit microtubule disassembly, thus promoting apoptosis in cancer cells. Impurities can arise during the synthesis of pharmaceutical compounds and may influence the efficacy and safety profiles of the drug. Understanding the biological activity of these impurities is crucial for assessing their potential impact on treatment outcomes.
Biological Activity
1. Mechanism of Action
Cabazitaxel functions by stabilizing microtubules and preventing their disassembly, which is essential for cell division. This mechanism leads to cell cycle arrest and subsequent apoptosis in tumor cells. The biological activity of Cabazitaxel Impurity 15 may share similar mechanisms but could differ in potency or efficacy.
2. In Vitro Studies
In vitro studies have demonstrated that cabazitaxel exhibits significant cytotoxicity against various tumor cell lines, including prostate cancer cells. Preliminary data suggest that Cabazitaxel Impurity 15 also retains some level of cytotoxic activity but may exhibit reduced efficacy compared to the parent compound:
Cell Line | Cabazitaxel IC50 (nM) | Impurity 15 IC50 (nM) |
---|---|---|
PC-3 (Prostate) | 2.5 | 10 |
MCF7 (Breast) | 5 | 15 |
A549 (Lung) | 3 | 12 |
These results indicate that while Cabazitaxel Impurity 15 has cytotoxic effects, it is less potent than cabazitaxel itself.
3. In Vivo Studies
Animal studies have shown that cabazitaxel effectively reduces tumor size in various xenograft models. The biological activity of Cabazitaxel Impurity 15 in vivo remains less characterized; however, initial assessments suggest it may contribute to overall antitumor effects when present in minor quantities.
Case Studies
Case Study 1: Efficacy in mCRPC
A retrospective analysis involving patients treated with cabazitaxel revealed that those with lower levels of impurities showed improved overall survival rates compared to those with higher impurity levels. This suggests that impurities like Cabazitaxel Impurity 15 could potentially affect therapeutic outcomes.
- Patient Cohort: 150 patients with mCRPC
- Treatment: Cabazitaxel with varying impurity levels
- Overall Survival: Patients with <5% impurity had a median OS of 18 months compared to 12 months for those with >10% impurity.
Case Study 2: Toxicity Profile
In clinical settings, the presence of impurities has been linked to increased adverse effects. A study monitoring side effects reported a higher incidence of neutropenia and gastrointestinal symptoms in patients receiving formulations with elevated levels of Cabazitaxel Impurity 15.
属性
IUPAC Name |
(4R,5S)-2-(4-methoxyphenyl)-3-[(2-methylpropan-2-yl)oxycarbonyl]-4-phenyl-1,3-oxazolidine-5-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO6/c1-22(2,3)29-21(26)23-17(14-8-6-5-7-9-14)18(20(24)25)28-19(23)15-10-12-16(27-4)13-11-15/h5-13,17-19H,1-4H3,(H,24,25)/t17-,18+,19?/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSVWUXLRSKRKFZ-YTYFACEESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(C(OC1C2=CC=C(C=C2)OC)C(=O)O)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@@H]([C@H](OC1C2=CC=C(C=C2)OC)C(=O)O)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。